Semaglutide Sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Semaglutide Sodium: is a glucagon-like peptide-1 (GLP-1) receptor agonist used primarily for the treatment of type 2 diabetes mellitus and obesity. It mimics the action of the natural GLP-1 hormone, which plays a crucial role in regulating blood sugar levels by stimulating insulin secretion and inhibiting glucagon release . This compound is available in both injectable and oral formulations, making it a versatile option for patients.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Semaglutide Sodium involves a series of peptide coupling reactions. The amino acid backbone is typically prepared using standard sequential Fmoc-solid phase peptide synthesis (SPPS). This method involves the stepwise addition of Fmoc-protected amino acids to a resin, followed by deprotection and coupling of the next amino acid . The final product is then cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound often employs a convergent synthetic strategy. This involves the preparation of peptide fragments separately, which are then coupled together to form the final product. The process includes purification steps to ensure high purity and stability of the final compound .

化学反应分析

Types of Reactions: Semaglutide Sodium primarily undergoes peptide bond formation reactions during its synthesis. It is also subject to enzymatic degradation, which involves hydrolysis reactions.

Common Reagents and Conditions:

Fmoc-protected amino acids: Used in the SPPS method.

Coupling reagents: Such as HBTU or DIC, to facilitate peptide bond formation.

Deprotection reagents: Such as piperidine, to remove the Fmoc group.

Major Products Formed: The major product formed from these reactions is the peptide chain of this compound, which is then modified to enhance its stability and bioavailability.

科学研究应用

Chemistry: In chemistry, Semaglutide Sodium is studied for its unique peptide structure and stability. Researchers explore modifications to improve its pharmacokinetic properties and develop new peptide-based drugs .

Biology: In biological research, this compound is used to study the GLP-1 receptor pathway and its role in glucose metabolism. It helps in understanding the mechanisms of insulin secretion and glucagon inhibition .

Medicine: Medically, this compound is used to treat type 2 diabetes and obesity. Clinical trials have shown its efficacy in reducing HbA1c levels and promoting weight loss . It is also being investigated for its potential cardiovascular benefits .

Industry: In the pharmaceutical industry, this compound is a key component in the development of new diabetes and obesity treatments. Its oral formulation, which uses absorption enhancers like sodium N-(8-[2-hydroxybenzoyl] amino) caprylate, represents a significant advancement in peptide drug delivery .

作用机制

Semaglutide Sodium exerts its effects by binding to and activating the GLP-1 receptor. This activation stimulates insulin secretion from the pancreas and inhibits glucagon release, leading to lower blood glucose levels . Additionally, it slows gastric emptying and promotes satiety, contributing to weight loss . The absorption enhancer, sodium N-(8-[2-hydroxybenzoyl] amino) caprylate, increases the bioavailability of oral this compound by protecting it from enzymatic degradation in the stomach .

相似化合物的比较

Exenatide: Another GLP-1 receptor agonist used for type 2 diabetes.

Liraglutide: Similar to Semaglutide Sodium, used for diabetes and obesity treatment.

Dulaglutide: A GLP-1 receptor agonist with a longer half-life.

Uniqueness: this compound is unique due to its high homology to human GLP-1 and its availability in both injectable and oral formulations. The oral formulation, in particular, sets it apart from other GLP-1 receptor agonists, offering a more convenient option for patients who prefer not to use injections .

属性

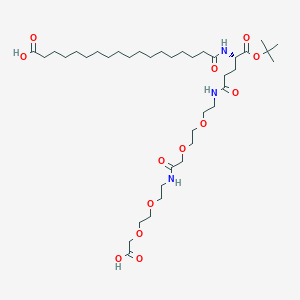

分子式 |

C39H71N3O13 |

|---|---|

分子量 |

790.0 g/mol |

IUPAC 名称 |

18-[[(2S)-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid |

InChI |

InChI=1S/C39H71N3O13/c1-39(2,3)55-38(50)32(42-34(44)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-36(46)47)20-21-33(43)40-22-24-51-26-28-53-30-35(45)41-23-25-52-27-29-54-31-37(48)49/h32H,4-31H2,1-3H3,(H,40,43)(H,41,45)(H,42,44)(H,46,47)(H,48,49)/t32-/m0/s1 |

InChI 键 |

LFRVVIWQLPSCSS-YTTGMZPUSA-N |

手性 SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)C(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12435041.png)

![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)